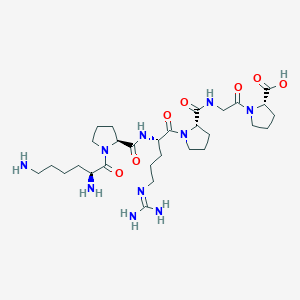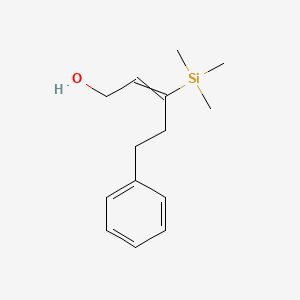
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol is an organic compound that features a phenyl group, a trimethylsilyl group, and a pentenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the trimethylsilyl group
Major Products
Oxidation: Formation of 5-phenyl-3-(trimethylsilyl)pent-2-en-1-one.
Reduction: Formation of 5-phenyl-3-(trimethylsilyl)pentan-1-ol.
Substitution: Formation of 5-phenyl-3-hydroxypent-2-en-1-ol
Aplicaciones Científicas De Investigación
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-ol: A structurally similar compound with an alkyne group instead of a phenyl group.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Contains a propynol backbone with similar functional groups.
4-(Trimethylsiloxy)-3-penten-2-one: Features a trimethylsilyl ether and a pentenone structure .
Uniqueness
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol is unique due to the combination of its phenyl, trimethylsilyl, and pentenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
383194-72-7 |
|---|---|
Fórmula molecular |
C14H22OSi |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
5-phenyl-3-trimethylsilylpent-2-en-1-ol |
InChI |
InChI=1S/C14H22OSi/c1-16(2,3)14(11-12-15)10-9-13-7-5-4-6-8-13/h4-8,11,15H,9-10,12H2,1-3H3 |
Clave InChI |
WTQQFKNBLXXBIJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CCO)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



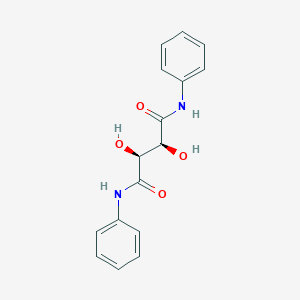
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
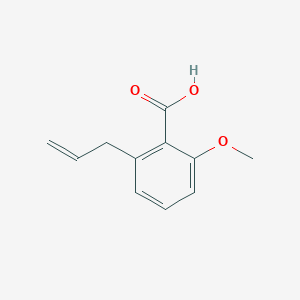
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
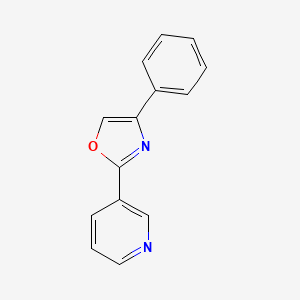
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
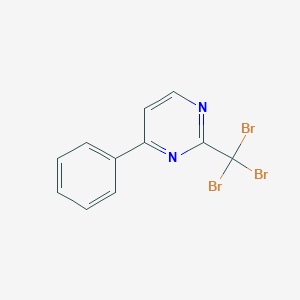
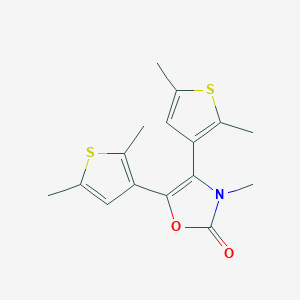
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
